Product packaging for (4-cyclohexylphenyl)hydrazine(Cat. No.:CAS No. 61624-13-3)

(4-cyclohexylphenyl)hydrazine

Cat. No.: B8772046
CAS No.: 61624-13-3
M. Wt: 190.28 g/mol
InChI Key: JKADAJWVSAOAIT-UHFFFAOYSA-N
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Description

General Context of Substituted Hydrazine (B178648) Chemistry

Hydrazines are a class of chemical compounds characterized by a nitrogen-nitrogen single bond, derived from inorganic hydrazine (H₂N−NH₂). wikipedia.org When one or more hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups, they are known as substituted hydrazines. wikipedia.org These compounds are versatile reagents in organic synthesis, primarily due to the reactivity of the nitrogen atoms, which can act as nucleophiles. naturalspublishing.com

Substituted hydrazines are broadly classified based on the number and position of the substituents on the two nitrogen atoms. wikipedia.org Their chemical properties, such as basicity and reducing strength, are influenced by the nature of these substituents. wikipedia.org Aromatic hydrazines, for instance, tend to be less basic and weaker reducing agents compared to their aliphatic counterparts. wikipedia.org The synthesis of substituted hydrazines can be achieved through various methods, including the reduction of diazonium salts for aromatic hydrazines and the alkylation of hydrazine for aliphatic ones. wikipedia.orggoogle.com

Hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, are a particularly important class of derivatives. naturalspublishing.com These compounds and their parent hydrazines are crucial intermediates in numerous name reactions, including the Fischer indole (B1671886) synthesis, the Wolff-Kishner reduction, and the Shapiro reaction. naturalspublishing.com The wide-ranging applications of substituted hydrazines and their derivatives in the synthesis of heterocyclic compounds underscore their importance in medicinal chemistry and materials science. naturalspublishing.comrsc.org

Significance of Aryl- and Cyclohexyl-Substituted Hydrazines

The presence of both an aryl (phenyl) and a cyclohexyl group in (4-cyclohexylphenyl)hydrazine imparts a unique combination of properties that are of significant interest in organic synthesis.

Aryl-substituted hydrazines , such as phenylhydrazine (B124118), are foundational reagents in organic chemistry. wikipedia.org They are key components in the Fischer indole synthesis, a powerful method for constructing the indole ring system, which is a core structure in many pharmaceuticals and natural products. naturalspublishing.comgoogle.com The aromatic ring in these hydrazines can be functionalized to modulate the electronic and steric properties of the molecule, thereby influencing the outcome of chemical reactions. acs.org Aryl hydrazines are also used in the synthesis of pyrazoles and other heterocyclic compounds with diverse biological activities. clockss.org

Cyclohexyl-substituted hydrazines introduce a bulky, non-planar, and lipophilic aliphatic moiety. The cyclohexyl group can influence the stereochemistry of reactions and enhance the solubility of the resulting compounds in nonpolar solvents. In medicinal chemistry, the incorporation of a cyclohexyl ring can improve the metabolic stability and pharmacokinetic profile of a drug candidate. Research has shown that cyclohexyl-substituted compounds can exhibit a range of biological activities, including antifungal properties. nih.gov The reaction of bulky substituted hydrazines, including those with cyclohexyl groups, with other reagents can lead to the selective formation of specific isomers. clockss.org

The combination of the planar, aromatic phenyl ring and the three-dimensional, saturated cyclohexyl ring in this compound creates a molecule with distinct steric and electronic characteristics, making it a valuable building block for complex molecular architectures.

Research Gaps and Opportunities for this compound

While the broader classes of aryl and alkyl hydrazines have been extensively studied, this compound itself represents an area with significant potential for further investigation.

Synthesis and Reactivity: Although general methods for synthesizing substituted hydrazines exist, optimizing the synthesis of this compound for high yield and purity remains a relevant research objective. A key area for exploration is its reactivity in comparison to simpler aryl or alkyl hydrazines. For example, investigating its performance in classic reactions like the Fischer indole synthesis could reveal novel reactivity patterns or lead to the synthesis of new indole derivatives with unique substitution patterns. A 2019 study demonstrated the reaction of bulky substituted hydrazines, such as cyclohexylhydrazine, with enaminodiketones to selectively produce 1-substituted 4-aroyl-5-arylpyrazoles. clockss.org This suggests that the steric bulk of the cyclohexyl group on the phenylhydrazine scaffold could be exploited for regioselective control in other heterocyclic syntheses.

Medicinal Chemistry Applications: The hybrid structure of this compound makes it an attractive starting material for the synthesis of new bioactive molecules. Research into thiosemicarbazide (B42300) derivatives has shown that both aryl and cyclohexyl substitutions can contribute to antifungal activity. nih.gov This indicates that novel derivatives of this compound could be promising candidates for new therapeutic agents. Further research could focus on synthesizing a library of compounds derived from this compound and screening them for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: The unique structural features of this compound could also be leveraged in materials science. The rigid phenyl group and the flexible cyclohexyl ring might lead to the formation of liquid crystals or other materials with interesting photophysical properties. Exploring the coordination chemistry of this compound with various metal centers could also yield novel catalysts or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B8772046 (4-cyclohexylphenyl)hydrazine CAS No. 61624-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61624-13-3

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(4-cyclohexylphenyl)hydrazine

InChI

InChI=1S/C12H18N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14H,1-5,13H2

InChI Key

JKADAJWVSAOAIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NN

Origin of Product

United States

Synthetic Methodologies for 4 Cyclohexylphenyl Hydrazine

Preparation of Precursor Materials

The principal precursor for the synthesis of (4-cyclohexylphenyl)hydrazine is 4-cyclohexylaniline (B1222870). scbt.comnih.gov The common route to this intermediate involves the reduction of 4-cyclohexylnitrobenzene. This reduction is a standard transformation in organic synthesis and can be achieved using several catalytic systems.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For instance, the reduction of 4-cyclohexylnitrobenzene to 4-cyclohexylaniline can be carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel. These reactions are typically performed under a hydrogen gas atmosphere (1–5 bar) at temperatures ranging from 50–100°C. A key advantage of this method is its high selectivity, often exceeding 90%, with minimal over-hydrogenation byproducts. For example, using Pd/C in an ethanol (B145695) solvent at 80°C can lead to a 95% conversion rate.

The synthesis of the prerequisite 4-cyclohexylnitrobenzene can be initiated from various starting materials. One approach is the nitration of 4-cyclohexylphenol (B75765). This reaction is typically performed by treating 4-cyclohexylphenol with nitric acid in a mixed solvent system, such as water and ether, at controlled temperatures.

An alternative pathway to precursors involves the catalytic hydrogenation of di(4-aminophenyl)methane to produce di(4-aminocyclohexyl)methane, which highlights the industrial approaches to creating cyclohexyl-substituted aniline (B41778) structures.

Direct Synthesis Routes to the Hydrazine (B178648) Moiety

The conversion of the precursor, 4-cyclohexylaniline, into this compound is the critical step in the synthesis. This can be achieved through several direct methods, each with its own set of advantages and limitations.

Reductive amination represents a potential, albeit less documented, route for the direct synthesis of this compound. In principle, this would involve the reaction of a cyclohexylphenyl ketone or aldehyde with hydrazine, followed by the reduction of the resulting hydrazone intermediate. While reductive amination is a powerful tool for C-N bond formation, its application for the synthesis of parent arylhydrazines from carbonyl precursors is not as common as other methods. The reaction would necessitate careful control of conditions to manage the reactivity of the hydrazine nucleophile and to selectively reduce the C=N bond of the hydrazone without cleaving the N-N bond. Reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used for such transformations.

The most traditional and well-established method for preparing arylhydrazines is through the diazotization of an arylamine followed by reduction. numberanalytics.com In this pathway, the primary amine group of 4-cyclohexylaniline is converted into a diazonium salt, which is then reduced to the corresponding hydrazine.

The initial diazotization step is typically carried out by treating a solution of 4-cyclohexylaniline in a strong mineral acid, such as hydrochloric acid, with sodium nitrite (B80452) at low temperatures (0–5°C) to form the (4-cyclohexylphenyl)diazonium salt. numberanalytics.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent reduction step.

Several reducing agents can be employed for the conversion of the diazonium salt to the hydrazine. The choice of reducing agent can affect the yield and purity of the final product. Common reducing agents include tin(II) chloride (SnCl₂), sodium sulfite (B76179) (Na₂SO₃), and triphenylphosphine (B44618) (PPh₃). google.comgoogle.com The reduction with tin(II) chloride in concentrated hydrochloric acid is a classic method. google.com Alternatively, reduction with sodium sulfite or sodium metabisulfite (B1197395) offers a different approach, often used in industrial settings. google.com A patented method describes the conversion of a diazonium salt to a hydrazine derivative using triphenylphosphine, followed by acidic hydrolysis. google.com

PrecursorDiazotizing AgentReducing AgentSolventKey ConditionsProductCitation
ArylamineSodium Nitrite / HClTin(II) ChlorideConc. HClLow temperature (0-5°C) for diazotization, then addition to SnCl₂ solution.Arylhydrazine HCl google.com
ArylamineSodium Nitrite / AcidSodium SulfiteWater/AcidDiazotization followed by reaction with Na₂SO₃ solution.Arylhydrazine google.com
4-Sulfoacid anilineSodium Nitrite / HClSodium MetabisulfiteWaterReduction at 10-35°C, pH 7-9.4-Sulfoacid hydrazine google.com
ArylamineSodium Nitrite / HClTriphenylphosphineMethanol/WaterFormation of phosphonium (B103445) salt, followed by acid hydrolysis at reflux.Arylhydrazine HCl google.com

Modern synthetic chemistry offers alternative routes to arylhydrazines via nucleophilic substitution reactions. While the direct substitution of an unactivated aryl halide with hydrazine is difficult, palladium-catalyzed cross-coupling reactions have emerged as a powerful method. This approach involves the reaction of an aryl halide, such as 4-cyclohexylbromobenzene or 4-cyclohexyliodobenzene, with hydrazine in the presence of a palladium catalyst and a suitable ligand. This method is advantageous for its generality but can be limited by the cost of the catalyst and the need for anhydrous conditions.

Another strategy involves the addition of organometallic reagents to azodicarboxylate diesters. For example, an organolithium or Grignard reagent derived from a 4-cyclohexylaryl halide could be reacted with a reagent like di-tert-butyl azodicarboxylate (DTBAD). This forms a protected hydrazine derivative, which can then be deprotected under acidic conditions to yield the final this compound. This method is particularly useful for preparing electron-rich arylhydrazines which may be unstable under other reaction conditions.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of various reaction parameters. For the classical diazotization-reduction pathway, precise temperature control is paramount. Diazotization must be conducted at low temperatures (typically 0–5°C) to prevent the premature decomposition of the unstable diazonium salt. numberanalytics.com The concentration of reactants and the choice of acid are also crucial factors that can influence the yield and stability of the diazonium intermediate. numberanalytics.com

In the reduction step, the choice of reducing agent and the reaction conditions play a significant role. For instance, in palladium-catalyzed coupling reactions, the selection of the ligand, solvent, and base can dramatically affect the reaction outcome. Studies on related arylhydrazine syntheses have shown that the addition of certain additives can significantly improve yields. rsc.org For example, the use of trifluoroacetic acid as an additive has been found to be beneficial in some palladium-catalyzed reactions. rsc.org

ParameterVariationEffect on Yield/ReactionCitation
Temperature Low (0-5°C) vs. HighLow temperature is crucial for the stability of diazonium salts, preventing decomposition and maximizing yield. numberanalytics.com
Catalyst Different Pd catalysts/ligandsThe choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical for the efficiency of cross-coupling reactions. rsc.org
Solvent Aprotic vs. ProticSolvent choice (e.g., DMF, MeCN, water) can influence reaction rates and selectivity, with DMF often being effective in coupling reactions. rsc.org
Additives Acidic/Basic additivesAdditives like trifluoroacetic acid or bases such as LiOH·H₂O can significantly improve yields in specific coupling reactions. rsc.org
Reactant Ratio Stoichiometry of reagentsThe molar ratio of reactants, such as the reducing agent to the diazonium salt, must be optimized to ensure complete conversion and minimize side products. acs.org

Scalability and Green Chemistry Considerations in Synthesis

The industrial-scale production of this compound necessitates consideration of both scalability and adherence to green chemistry principles. The traditional diazotization route, while effective, poses challenges due to the use of potentially explosive diazonium intermediates and the generation of significant salt waste. rsc.org

To address these issues, modern approaches focus on developing safer and more environmentally benign processes. Flow chemistry offers a significant advantage for handling hazardous reactions like diazotization. google.com By performing the reaction in a continuous flow reactor, the volume of the hazardous intermediate at any given time is minimized, enhancing safety. This technology also allows for precise control over reaction parameters, leading to improved consistency and yields on a larger scale.

Chemical Reactivity and Reaction Mechanisms of 4 Cyclohexylphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine group in (4-cyclohexylphenyl)hydrazine features two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. The terminal nitrogen atom (the -NH2 group) is generally more nucleophilic than the nitrogen atom attached to the phenyl ring. This enhanced reactivity is attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons (the other nitrogen) increases the nucleophilicity of the attacking atom.

While both nitrogen atoms are nucleophilic, the terminal amino-type nitrogen is typically the more reactive site. soeagra.com However, the reactivity can be influenced by the specific reaction conditions and the nature of the electrophile. Studies on substituted hydrazines have shown that while the terminal nitrogen is often the preferred site of attack, reactions can sometimes occur at the internal nitrogen, especially if the terminal nitrogen is sterically hindered or electronically deactivated. researchgate.net The nucleophilicity of hydrazines, including substituted derivatives like this compound, allows them to react with a wide array of electrophiles. researchgate.net

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones. chemguide.co.uklibretexts.org This reaction is a cornerstone of their synthetic utility, leading to the formation of hydrazones, which are key intermediates in many further transformations. soeagra.com

Formation of Hydrazones and Azines

This compound reacts with carbonyl compounds, such as aldehydes and ketones, to form (4-cyclohexylphenyl)hydrazones. soeagra.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uklibretexts.orgresearchgate.net The resulting hydrazone is a compound containing a C=N-NH- linkage.

These reactions are typically carried out in an acidic medium, which catalyzes the process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net The formation of these hydrazones is often a high-yield and straightforward process. researchgate.netnih.gov While azine formation (R2C=N-N=CR2) can occur with unsubstituted hydrazine, it is not a typical outcome for monosubstituted hydrazines like this compound.

Table 1: Examples of Hydrazone Formation

Reactant 1 Reactant 2 (Carbonyl Compound) Product
This compound Aldehyde (R-CHO) (E/Z)-1-(alkylidene)-2-(4-cyclohexylphenyl)hydrazine

Mechanistic Insights into Condensation Pathways

The formation of a hydrazone from this compound and a carbonyl compound is classified as a nucleophilic addition-elimination reaction. chemguide.co.uklibretexts.org The mechanism proceeds through the following key steps:

Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as the nucleophile, attacks the electrophilic carbon atom of the carbonyl group. soeagra.com

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate. soeagra.com

Proton Transfer: A proton transfer occurs, typically from the nitrogen to the oxygen atom.

Dehydration: The intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. soeagra.comchemguide.co.uklibretexts.org

This entire process is reversible and is often driven to completion by removing the water formed during the reaction.

Cyclization Reactions for Heterocycle Formation

The hydrazones derived from this compound are stable but also serve as versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

Applications in Indole (B1671886) Synthesis (e.g., Fischer Indole Analogs)

One of the most significant applications of arylhydrazines is the Fischer indole synthesis, a method discovered in 1883 that produces indoles from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgname-reaction.combyjus.com this compound can be used to synthesize indole derivatives bearing a 4-cyclohexylphenyl substituent at the nitrogen atom, which eventually becomes part of the indole ring system.

The reaction proceeds by first forming the (4-cyclohexylphenyl)hydrazone in situ. byjus.com This hydrazone, in the presence of an acid catalyst (such as HCl, H2SO4, or Lewis acids like ZnCl2), undergoes a complex rearrangement to form the indole ring. wikipedia.orgmdpi.com

The established mechanism involves several steps:

The hydrazone tautomerizes to an enamine. wikipedia.orgbyjus.com

After protonation, a chem-soc.sichem-soc.si-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond. wikipedia.orgname-reaction.com

The resulting di-imine intermediate rearomatizes.

An intramolecular cyclization forms a five-membered ring (an aminal). wikipedia.org

Finally, the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.orgname-reaction.com

This method allows for the synthesis of various 6-cyclohexyl-1H-indole analogs, which can be of interest in medicinal chemistry.

Table 2: Fischer Indole Synthesis with this compound

Carbonyl Reactant Acid Catalyst Product (Indole Analog)
Ketone (e.g., Acetone) Polyphosphoric Acid 6-cyclohexyl-2,3-dimethyl-1H-indole

Pyrazole (B372694) and Pyrazoline Ring Closures

This compound is also a key building block for the synthesis of pyrazoles and pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms.

Pyrazole Synthesis: Pyrazoles are typically synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comdergipark.org.tryoutube.combeilstein-journals.org The reaction of this compound with a β-diketone involves a double condensation, where each nitrogen of the hydrazine reacts with one of the carbonyl groups, followed by dehydration to form the aromatic pyrazole ring. This is a classic method known as the Knorr pyrazole synthesis. mdpi.comyoutube.com

Pyrazoline Synthesis: Pyrazolines, which are partially saturated analogs of pyrazoles, are commonly formed by the reaction of a hydrazine with an α,β-unsaturated carbonyl compound. chim.it The reaction of this compound with an α,β-unsaturated ketone or aldehyde proceeds via a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring. chim.it

Table 3: Pyrazole and Pyrazoline Synthesis Examples

Reactant Co-reactant Type Heterocyclic Product
This compound 1,3-Diketone (e.g., Acetylacetone) 1-(4-cyclohexylphenyl)-3,5-dimethyl-1H-pyrazole
This compound α,β-Unsaturated Ketone (e.g., Chalcone) 1-(4-cyclohexylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (a pyrazoline)

Synthesis of Other Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The hydrazine functionality readily participates in condensation and cyclization reactions with suitable polyfunctional substrates.

One of the most prominent applications is in the synthesis of pyrazoles. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for constructing the pyrazole ring. clockss.org In the case of this compound, its reaction with enaminodiketones provides a route to highly substituted pyrazoles. Due to the steric bulk of the cyclohexylphenyl group, these reactions can exhibit high regioselectivity. For instance, the reaction with symmetrical enaminodiketones, particularly with bulky substituted hydrazines like this compound, selectively yields 1-substituted-4-aroyl-5-arylpyrazoles. clockss.org

The general mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

ReactantsProductReaction TypeReference
This compound, Enaminodiketone1-(4-cyclohexylphenyl)-4-aroyl-5-arylpyrazolePyrazole Synthesis clockss.org
This compound, β-Ketonitrile5-amino-1-(4-cyclohexylphenyl)pyrazolePyrazole Synthesis vulcanchem.com

Furthermore, transition metal-catalyzed reactions that utilize the hydrazine group as a directing group have emerged as a powerful tool for synthesizing nitrogen heterocycles. researchgate.net These methods involve C-H bond activation and subsequent annulation. While specific examples with this compound are not extensively detailed in the provided literature, the general principle suggests that the hydrazine moiety can direct a metal catalyst to activate a C-H bond on the phenyl ring, leading to cyclization with a coupling partner like an alkyne to form indole structures. researchgate.netresearchgate.net

A catalyst-free protocol has also been developed for the formation of C=N double bonds, which are key intermediates in the synthesis of many heterocycles. This involves the reaction of a hydrazine derivative with an aldehyde. A study demonstrated the successful application of this method with various hydrazine derivatives, suggesting its applicability to this compound for the synthesis of hydrazones, which can then be cyclized. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. pressbooks.pub The rate and regioselectivity of these substitutions are governed by the electronic effects of the attached hydrazine and cyclohexyl groups.

The hydrazine group (-NHNH₂) is a strongly activating group for EAS. The lone pair of electrons on the nitrogen atom directly attached to the phenyl ring can be delocalized into the ring through resonance, significantly increasing the ring's nucleophilicity. masterorganicchemistry.com This makes the aromatic ring much more reactive towards electrophiles than benzene (B151609) itself. The hydrazine group is an ortho, para-director.

The cyclohexyl group is an alkyl substituent and is considered a weakly activating group due to its electron-donating inductive effect. It also directs incoming electrophiles to the ortho and para positions.

In this compound, the para position relative to the hydrazine group is occupied by the cyclohexyl group. Therefore, electrophilic attack is directed to the positions ortho to the strongly activating hydrazine group.

Expected Electrophilic Aromatic Substitution Reactions:

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-Cyclohexyl-4-(2-nitro-4-hydrazinylphenyl)benzene
HalogenationBr₂, FeBr₃1-(2-Bromo-4-hydrazinylphenyl)-4-cyclohexylbenzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Cyclohexyl-2-hydrazinylphenyl)ethan-1-one (and other acylated products)
Friedel-Crafts AlkylationRCl, AlCl₃Potential for multiple alkylations and rearrangements

The general mechanism for these reactions involves two main steps:

Attack of the electron-rich aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pub

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. pressbooks.pubtotal-synthesis.com

It is important to note that under the strongly acidic conditions often required for EAS (e.g., Friedel-Crafts, nitration), the basic hydrazine group can be protonated to form a -NHNH₃⁺ group. This protonated group is strongly deactivating and a meta-director. libretexts.org This can complicate the reaction, potentially leading to a mixture of products or requiring the use of a protecting group on the hydrazine moiety to achieve the desired ortho-substitution.

Derivatization Strategies and Synthetic Utility of 4 Cyclohexylphenyl Hydrazine Derivatives

N-Alkylation and N-Acylation of the Hydrazine (B178648) Unit

The hydrazine moiety of (4-cyclohexylphenyl)hydrazine contains two nitrogen atoms, both of which are nucleophilic and can participate in alkylation and acylation reactions. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

N-Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides. The reaction can be challenging to control, as it can lead to a mixture of mono- and di-alkylated products at either the Nα (the nitrogen attached to the phenyl ring) or Nβ (the terminal nitrogen) position. d-nb.info Methodologies for selective alkylation often involve the use of protecting groups or the formation of a dianion to direct the alkylating agent to the desired position. d-nb.info For instance, a common strategy involves protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), performing the alkylation, and then removing the protecting group.

N-Acylation: Acylation of this compound with reagents like acid anhydrides or acyl chlorides typically occurs preferentially at the more nucleophilic terminal Nβ-nitrogen. wustl.edu This leads to the formation of N'-acyl-(4-cyclohexylphenyl)hydrazides. Under more forcing conditions or with an excess of the acylating agent, diacylation can occur, yielding N,N'-diacyl derivatives. wustl.edu The site and extent of acylation can be determined using techniques like ultraviolet spectroscopy, as the chromophore changes significantly upon substitution. wustl.edu

Reaction TypeReagent ClassTypical Product(s)Notes
N-Alkylation Alkyl Halides (e.g., R-Br, R-I)Mono- and di-alkylated hydrazinesRegioselectivity can be poor without specific strategies like protecting groups. d-nb.info
N-Acylation Acyl Chlorides, Acid AnhydridesN'-Acylhydrazides, N,N'-DiacylhydrazidesNβ acylation is generally favored kinetically. wustl.edu

Functionalization at the Cyclohexylphenyl Substituent

Modification of the cyclohexylphenyl portion of the molecule offers another avenue for creating diverse derivatives. These reactions typically involve electrophilic aromatic substitution on the phenyl ring. The existing substituents—the hydrazine group (-NHNH₂) and the cyclohexyl group—direct the position of incoming electrophiles.

The hydrazine group is a strongly activating, ortho-, para-directing group. The cyclohexyl group is a weakly activating, ortho-, para-directing group. Since the para position relative to the cyclohexyl group is already occupied by the hydrazine moiety, electrophilic substitution is expected to occur at the positions ortho to the hydrazine group (positions 3 and 5 of the phenyl ring).

Common functionalization reactions could include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, although the strongly acidic conditions can be harsh for the hydrazine group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Care must be taken as the reactivity of the hydrazine group can lead to side reactions under the conditions required for many aromatic functionalization reactions.

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Analogs

This compound is a key precursor for the synthesis of hydrazide and thiosemicarbazide derivatives, which are important intermediates for building larger heterocyclic structures.

Hydrazides: As mentioned in section 4.1, hydrazides are readily synthesized by the acylation of this compound. The reaction involves treating the hydrazine with an appropriate acylating agent, such as an acyl chloride or an ester, often in the presence of a base. nih.govorganic-chemistry.org These hydrazide derivatives, specifically acylhydrazones formed by reaction with carbonyl compounds, are stable intermediates with diverse biological applications. nih.gov

Thiosemicarbazides: Thiosemicarbazides are formed through the reaction of this compound with isothiocyanates (R-N=C=S). The nucleophilic Nβ-nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 1,4-disubstituted thiosemicarbazide. researchgate.netjuniv.edu These compounds are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiadiazoles. researchgate.netjocpr.com

Target DerivativeReagentGeneral Reaction
Hydrazide Acyl Chloride (RCOCl)(4-Cyclohexylphenyl)NHNH₂ + RCOCl → (4-Cyclohexylphenyl)NHNHCOR + HCl
Thiosemicarbazide Isothiocyanate (R'NCS)(4-Cyclohexylphenyl)NHNH₂ + R'NCS → (4-Cyclohexylphenyl)NHNHCSNHR'

Exploration of Chiral Derivatives and Asymmetric Synthesis

The synthesis of chiral derivatives using this compound is an area of interest for creating enantiomerically pure compounds, particularly for pharmaceutical applications.

Chirality can be introduced in several ways:

Reaction with Chiral Reagents: this compound can be reacted with a chiral acid or other chiral molecule to form diastereomeric salts, which can then be separated. Subsequent reactions can build upon this chiral scaffold. google.com

Asymmetric Derivatization: The hydrazine can be derivatized with a chiral auxiliary. This auxiliary can direct subsequent reactions to proceed stereoselectively, after which the auxiliary can be removed.

Asymmetric Catalysis: Derivatives of this compound can be used as ligands for metal catalysts in asymmetric synthesis. For example, chiral α-hydrazino ketones can be synthesized via the catalytic, stereocontrolled α-amination of carbonyl compounds. thieme.de

Research has focused on the asymmetric synthesis of complex molecules containing related N-cyclohexyl moieties, demonstrating the importance of controlling stereochemistry for biological activity. nih.govresearchgate.net For instance, in the development of certain receptor antagonists, the R-configuration of a chiral center in a complex molecule containing an N-cyclohexyl group was found to be significantly more active than the S-configuration. nih.gov

Role of Derivatives as Advanced Synthetic Intermediates

Derivatives of this compound are highly valuable as advanced synthetic intermediates, most notably in the synthesis of heterocyclic compounds.

Fischer Indole (B1671886) Synthesis: The most prominent application of this compound is in the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone intermediate. alfa-chemistry.com This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849), to yield a substituted indole. wikipedia.orgbyjus.com Using this compound allows for the synthesis of indoles bearing a cyclohexyl group at the 5-position of the indole ring. The choice of the carbonyl component determines the substitution at the 2- and 3-positions of the final indole product. ijarsct.co.in This method is a cornerstone of heterocyclic chemistry and is used to produce a vast array of indole derivatives, which are core structures in many pharmaceuticals, including antimigraine drugs of the triptan class. wikipedia.orgnih.gov

Carbonyl ReactantResulting Indole Derivative
Acetone5-Cyclohexyl-2-methylindole
Pyruvic acid5-Cyclohexyl-indole-2-carboxylic acid
Cyclohexanone7-Cyclohexyl-1,2,3,4-tetrahydrocarbazole

Other Heterocycles: Beyond indoles, this compound and its derivatives are used to synthesize other heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, another important class of biologically active heterocycles. The thiosemicarbazide derivatives discussed in section 4.3 are key intermediates for synthesizing thiazoles and thiadiazoles. ekb.egmdpi.com These varied applications underscore the role of this compound derivatives as versatile building blocks in modern organic and medicinal chemistry. eosmedchem.com

Structural Elucidation and Spectroscopic Characterization of 4 Cyclohexylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

¹H NMR Spectroscopy:

The proton NMR spectrum of (4-cyclohexylphenyl)hydrazine is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the cyclohexyl group, and the hydrazine (B178648) moiety.

Aromatic Protons: The protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the hydrazine group (H-2' and H-6') would likely resonate at a slightly different chemical shift than the protons ortho to the cyclohexyl group (H-3' and H-5') due to the differing electronic effects of these substituents.

Cyclohexyl Protons: The protons of the cyclohexyl ring will present as a complex series of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The methine proton attached to the phenyl ring (H-1) would be the most downfield of this group. The axial and equatorial protons on each carbon of the cyclohexane ring are chemically non-equivalent and would theoretically show distinct signals, though in practice, these may overlap to form broad multiplets.

Hydrazine Protons: The protons of the hydrazine group (-NHNH₂) are expected to appear as two separate, often broad, signals. The chemical shift of these protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The phenyl ring will show four distinct signals in the downfield region (typically δ 110-150 ppm). The carbon atom attached to the hydrazine group (C-4') and the carbon atom attached to the cyclohexyl group (C-1') are quaternary and will likely have lower intensities. The protonated carbons (C-2', C-6' and C-3', C-5') will show more intense signals.

Cyclohexyl Carbons: The cyclohexyl ring will display signals in the upfield, aliphatic region (typically δ 25-45 ppm). Due to the symmetry of the cyclohexyl group in this context, fewer than six signals might be observed if the rate of conformational chair-flipping is fast on the NMR timescale.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2', H-6'6.8 - 7.2 (d)-
H-3', H-5'7.0 - 7.4 (d)-
H-12.4 - 2.8 (m)-
Cyclohexyl CH₂1.2 - 1.9 (m)26 - 35
NHVariable (broad)-
NH₂Variable (broad)-
C-1'-140 - 145
C-2', C-6'-128 - 132
C-3', C-5'-115 - 120
C-4'-145 - 150
C-1-40 - 45

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₈N₂), the molecular weight is 190.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. This peak corresponds to the intact molecule with one electron removed. The fragmentation of this compound is anticipated to proceed through several characteristic pathways:

Loss of the Hydrazine Moiety: Cleavage of the C-N bond connecting the phenyl ring to the hydrazine group could result in the formation of a cyclohexylphenyl cation at m/z 159.

Benzylic Cleavage: Fragmentation of the cyclohexyl ring, particularly cleavage of the bond alpha to the phenyl ring, is a common pathway for cyclohexyl-substituted aromatic compounds. This could lead to the loss of alkyl fragments.

Cleavage within the Hydrazine Group: Fragmentation can occur within the hydrazine moiety itself, leading to the loss of NH₂ (m/z 174) or N₂H₃ (m/z 159).

Formation of a Phenyl cation: Loss of the cyclohexyl and hydrazine groups could lead to the formation of a phenyl cation at m/z 77.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Predicted Neutral Loss
190[C₁₂H₁₈N₂]⁺-
174[C₁₂H₁₆N]⁺NH₂
159[C₁₂H₁₅]⁺N₂H₃
105[C₇H₅O]⁺ (from rearrangement)C₅H₁₃N₂
91[C₇H₇]⁺C₅H₁₁N₂
77[C₆H₅]⁺C₆H₁₃N₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

N-H Stretching: The hydrazine group (-NHNH₂) will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Primary amines and hydrazines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching modes of the NH₂ group.

C-H Stretching (Aromatic): The C-H stretching vibrations of the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C-H Stretching (Aliphatic): The C-H stretching vibrations of the cyclohexyl group will be observed in the region of 2850-3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the NH₂ group is expected to appear in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Hydrazine (N-H)Stretching3200 - 3400Medium
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 3000Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
Hydrazine (N-H)Bending1590 - 1650Medium
C-NStretching1250 - 1350Medium

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, which are the parts of a molecule that absorb light. The chromophore in this compound is the substituted phenyl ring.

Phenylhydrazine (B124118) and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. These absorptions are due to π → π* electronic transitions within the benzene ring. The presence of the hydrazine and cyclohexyl substituents will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these bands.

Primary Band (E2-band): This band, corresponding to a π → π* transition with a high probability, is expected to appear at a shorter wavelength, typically around 200-220 nm.

Secondary Band (B-band): This band arises from a "forbidden" π → π* transition and is characterized by a longer wavelength and lower intensity. For substituted benzenes, this band is often observed in the 250-290 nm range. The hydrazine group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in intensity) compared to unsubstituted benzene.

The specific solvent used can also influence the λ_max values due to solute-solvent interactions.

Purity and Isomeric Purity Assessment in Research Samples

Ensuring the purity of a research sample is crucial for obtaining reliable experimental results. For substituted phenylhydrazines like this compound, High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for purity and isomeric purity assessment. rasayanjournal.co.inrsc.org

Purity Assessment by HPLC:

A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from any starting materials, by-products, or degradation products. sielc.comgoogle.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector set at a wavelength where the analyte has significant absorbance, as determined from its UV-Vis spectrum. The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Isomeric Purity Assessment:

In the synthesis of this compound, there is a possibility of forming positional isomers (e.g., 2-cyclohexylphenyl or 3-cyclohexylphenyl hydrazine) if the starting materials are not isomerically pure. HPLC is also a powerful tool for separating and quantifying such isomers. rasayanjournal.co.in The development of a suitable HPLC method may require careful optimization of the mobile phase composition, column type, and temperature to achieve baseline separation of the isomers. The identity of each isomer can be confirmed by comparing their retention times with those of authentic reference standards.

Computational and Theoretical Studies of 4 Cyclohexylphenyl Hydrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of (4-cyclohexylphenyl)hydrazine. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.

Detailed DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons within the this compound molecule. ajchem-a.com Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides information about charge distribution on different atoms, hybridization of orbitals, and the nature of chemical bonds. chemrxiv.org For this compound, NBO analysis can reveal the delocalization of electron density between the phenyl ring and the hydrazine (B178648) moiety, as well as the nature of the interactions involving the cyclohexyl group.

Below is a table summarizing typical electronic properties that could be obtained for this compound through DFT calculations, based on studies of similar aromatic and hydrazine-containing compounds. ajchem-a.com

PropertyCalculated Value (Representative)Significance
HOMO Energy-5.8 eVIndicates electron-donating ability of the molecule.
LUMO Energy-0.9 eVIndicates electron-accepting ability of the molecule.
HOMO-LUMO Gap4.9 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Note: The values presented in this table are representative and would be determined with precision in a specific computational study.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and the rotational freedom around the C-N and N-N single bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable arrangements of the atoms in three-dimensional space and to determine their relative energies.

Computational methods can be used to perform a systematic search of the conformational space to locate the various energy minima on the potential energy surface (PES). weizmann.ac.il The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. weizmann.ac.il The low-energy regions on this surface correspond to stable conformations.

For this compound, key conformational variables include:

The chair, boat, and twist-boat conformations of the cyclohexyl ring. The chair conformation is typically the most stable.

The orientation of the cyclohexyl group with respect to the phenyl ring (equatorial vs. axial attachment). The equatorial conformation is generally favored to minimize steric hindrance.

The dihedral angles defining the rotation around the C(phenyl)-N and N-N bonds of the hydrazine group.

The results of a conformational analysis are often visualized as an energy landscape, where the energy of each conformation is plotted against the conformational coordinates. This landscape reveals the most stable conformers and the energy barriers between them.

Conformer FeatureDescriptionExpected Relative Stability
Cyclohexyl Ring ConformationThe chair form is the most stable due to minimized angle and torsional strain.Chair > Twist-Boat > Boat
Cyclohexyl-Phenyl OrientationThe equatorial position of the phenyl group on the cyclohexyl ring is sterically favored.Equatorial > Axial
Hydrazine Group OrientationThe orientation is influenced by a balance of steric effects and potential intramolecular hydrogen bonding.Dependent on subtle electronic and steric factors.

Mechanistic Investigations of Key Reactions using Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways on the potential energy surface, it is possible to identify transition states, intermediates, and products, and to calculate the activation energies associated with each step.

Hydrazine derivatives are known to participate in a variety of reactions, including oxidation, condensation with carbonyl compounds, and radical-mediated processes. researchgate.netmdpi.com For instance, the reaction of this compound with an aldehyde or ketone to form a hydrazone is a classic condensation reaction. Computational modeling can be used to study the step-by-step mechanism of this reaction, including the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, the formation of a carbinolamine intermediate, and the subsequent dehydration to yield the hydrazone.

The thermal decomposition of hydrazine-based compounds is another area where computational studies provide significant insights. mdpi.comnasa.gov These studies can help in understanding the bond dissociation energies and the initial steps of decomposition, which are crucial for assessing the stability and potential hazards of the compound.

Reaction TypeComputational Investigation FocusKey Parameters Calculated
Hydrazone FormationNucleophilic addition-elimination mechanism.Geometries and energies of reactants, transition states, intermediates, and products.
OxidationElectron transfer and subsequent bond cleavage.Ionization potential, bond dissociation energies, and reaction energy profiles.
Thermal DecompositionHomolytic and heterolytic bond cleavage pathways.Activation energies for different bond-breaking processes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-developed area. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.org By calculating the NMR spectra for different possible isomers or conformers, computational predictions can aid in the assignment of experimental spectra.

For this compound, computational methods can predict the 1H and 13C chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions are based on the calculated electronic environment around each nucleus. Machine learning techniques are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. d-nb.info

Below is a table of representative predicted 1H and 13C NMR chemical shifts for this compound, based on established computational methods and typical values for similar structural motifs.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Phenyl C-H (ortho to hydrazine)6.8 - 7.0112 - 115
Phenyl C-H (meta to hydrazine)7.2 - 7.4128 - 130
Phenyl C (ipso to hydrazine)-148 - 152
Phenyl C (ipso to cyclohexyl)-140 - 145
Cyclohexyl C-H (methine)2.4 - 2.643 - 46
Cyclohexyl C-H (methylene)1.2 - 1.925 - 35
N-H (hydrazine)3.5 - 5.5-

Note: The predicted chemical shifts are ranges and can be influenced by the choice of computational method, basis set, and solvent model.

Structure-Reactivity Relationships from Theoretical Parameters

Quantum chemical calculations can provide a range of theoretical parameters that are useful for understanding and predicting the reactivity of this compound. These parameters, often referred to as global reactivity descriptors, are derived from the electronic structure of the molecule.

Key theoretical parameters include:

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule. It is often approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): A measure of the resistance of the molecule to a change in its electron distribution. It is proportional to the HOMO-LUMO gap. A larger hardness value implies greater stability and lower reactivity. chemrxiv.org

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

By calculating these parameters, it is possible to develop quantitative structure-reactivity relationships (QSAR). researchgate.net These relationships can be used to predict the reactivity of this compound in various chemical transformations and to compare its reactivity to that of other related compounds.

Theoretical ParameterFormulaSignificance for this compound
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the tendency of the molecule to exchange electrons with its environment.
Chemical Hardness (η)(ELUMO - EHOMO) / 2A high value suggests high stability and low reactivity.
Electrophilicity Index (ω)μ2 / (2η)Quantifies the electrophilic character of the molecule.

Advanced Methodologies and Future Research Directions for 4 Cyclohexylphenyl Hydrazine

Catalytic Transformations Involving (4-cyclohexylphenyl)hydrazine

The reactivity of the hydrazine (B178648) moiety and the aryl group in this compound makes it an excellent substrate for various catalytic transformations. Future research in this area is likely to focus on expanding the scope and efficiency of these reactions.

One of the most significant applications of arylhydrazines is the Fischer indole (B1671886) synthesis , a classic acid-catalyzed reaction to produce indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.gov This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement under acidic conditions to form the indole ring. wikipedia.orgnih.gov Both Brønsted and Lewis acids can be employed as catalysts. wikipedia.orgsharif.edu Given its structure, this compound can be used to synthesize indoles with a cyclohexylphenyl substituent, which are of interest in medicinal chemistry. Research continues to explore milder and more efficient catalysts for this transformation. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another major area for the application of arylhydrazines. libretexts.org These compounds can serve as "green" arylation reagents, releasing nitrogen and water as byproducts. acs.org

Heck Coupling: Arylhydrazines can undergo palladium-catalyzed Heck coupling with olefins to form various styrenes. rsc.org This transformation involves the activation of the C-NHNH2 bond and provides an alternative to the use of aryl halides. rsc.org

Oxidative Nonclassical Heck Reaction: An efficient palladium-catalyzed oxidative nonclassical Heck reaction of arylhydrazines with allylic alcohols has been developed to produce β-arylated carbonyl compounds. acs.org This reaction proceeds via C–N bond cleavage under mild, base-free conditions in the open air. acs.org

Cross-Coupling with Hydrazones: A palladium-catalyzed, ligand-free cross-coupling of tosylhydrazones with aryl halides allows for the synthesis of substituted olefins. organic-chemistry.orgliu.edu This highlights the versatility of hydrazine derivatives in C-C bond formation.

Future work will likely focus on developing new catalytic systems with higher turnover numbers, broader substrate scope, and improved functional group tolerance for reactions involving this compound.

Table 1: Overview of Catalytic Transformations for Arylhydrazines
Reaction TypeCoupling PartnerCatalyst System (Example)Product TypeReference
Fischer Indole SynthesisKetone/AldehydeBrønsted or Lewis Acid (e.g., ZnCl2)Substituted Indoles wikipedia.orgnih.gov
Heck CouplingOlefinPalladium CatalystStyrenes rsc.org
Oxidative Heck ReactionAllylic AlcoholPalladium Catalystβ-Arylated Carbonyls acs.org
Cross-CouplingAryl Halide (via hydrazone)Palladium CatalystSubstituted Olefins organic-chemistry.org

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comspringernature.com The application of this technology to the synthesis and reactions of this compound is a promising area for future development.

The synthesis of phenylhydrazine salts has been successfully demonstrated in a continuous flow process, integrating diazotization, reduction, and hydrolysis/salification steps into a single, efficient sequence with a total reaction time of under 20 minutes. google.com This approach could be adapted for the production of this compound, offering a safer and more efficient manufacturing route.

Furthermore, reactions involving this compound can be translated to flow systems. For instance, a continuous flow method for the synthesis of phenyl glucosazone from glucose and phenylhydrazine has been developed. researchgate.net This process successfully overcame the challenge of product precipitation and reactor fouling by employing a segmented flow approach, allowing for multi-hour runs and generating the product in high yield. researchgate.net Such strategies could be applied to reactions like the Fischer indole synthesis using this compound, potentially enabling the safe and scalable production of valuable indole derivatives.

Future research will likely focus on the development of integrated, multi-step flow sequences starting from simple precursors to generate complex molecules derived from this compound without the need for isolating intermediates. mdpi.com

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods provide alternative, often milder, pathways for chemical transformations by generating highly reactive intermediates. rsc.org Hydrazines have recently gained attention as radical precursors for C-C and C-heteroatom bond formation under these conditions. rsc.org

These strategies can be applied to this compound to generate aryl radicals through denitrogenation. These radicals can then participate in various coupling reactions. This approach avoids the need for transition metal catalysts in some cases and can offer unique reactivity patterns. The development of dual-functional catalysis, where oxidation can occur both under illumination and in the dark, is an emerging field. nih.govrsc.org For example, combining an organic p-n bilayer with a silver co-catalyst has been shown to facilitate the oxidation of hydrazine. nih.gov

The future in this area will involve designing specific photochemical and electrochemical protocols for this compound to control its reactivity and enable novel transformations that are not accessible through traditional thermal methods. This includes exploring its use in photoredox catalysis to forge new bonds under mild conditions.

Development of Novel Reagents and Ligands Incorporating the this compound Scaffold

The unique electronic and structural features of the this compound scaffold can be exploited to develop novel reagents and ligands for organic synthesis. The hydrazine moiety can be derivatized to create a range of functional molecules.

For example, the this compound core could be incorporated into the structure of bidentate or pincer ligands for transition metal catalysis. The nitrogen atoms of the hydrazine group can act as coordination sites, and the cyclohexylphenyl group can be used to tune the steric and electronic properties of the resulting metal complex. Such ligands could find applications in cross-coupling, hydrogenation, or polymerization reactions.

Furthermore, derivatives of this compound can serve as valuable synthetic reagents. For instance, conversion to the corresponding hydrazone or azomethine imine allows for participation in various cycloaddition and alkylation reactions. rsc.org The development of chiral derivatives of this compound could also open avenues for its use in asymmetric synthesis. A notable application of a related compound, 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib), involves its derivatization to synthesize new sulfonylthioureas and sulfonyliminothiazolidine-4-ones with potential biological activities. nih.gov This demonstrates the potential of using the core structure to build more complex and functional molecules.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. mdpi.com Hydrazine and its derivatives are excellent components for MCRs, particularly in the synthesis of nitrogen-containing heterocycles like pyrazoles. mdpi.com

This compound can serve as the hydrazine component in one-pot, multicomponent syntheses of pyrazole (B372694) derivatives. For instance, the reaction of a β-ketoester, an aldehyde, malononitrile, and a hydrazine derivative can lead to highly substituted pyrano[2,3-c]pyrazoles. mdpi.com The synthesis of the anti-inflammatory drug Celecoxib and its analogues often involves the condensation of a 1,3-dione with a substituted phenylhydrazine, a reaction that can be considered a key step in a potential multicomponent sequence. zenodo.orggoogle.comiglobaljournal.com

Future research will aim to design novel MCRs that incorporate this compound to rapidly generate libraries of complex molecules with potential biological activity. The development of catalytic, asymmetric MCRs involving this scaffold is also a significant and challenging goal.

Table 2: Examples of Multicomponent Reactions Involving Hydrazines
Number of ComponentsReactants (General)Product HeterocycleReference
Three1,3-Dicarbonyl, Amine/Hydrazine, ElectrophilePyrazoles, Pyridines mdpi.com
FourAldehyde, Malononitrile, β-Ketoester, HydrazinePyrano[2,3-c]pyrazoles mdpi.com
FourAldehyde, Barbituric Acid, Ethyl Acetoacetate, HydrazineDihydropyrazolo-pyranopyrimidine-diones nih.gov

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing (4-cyclohexylphenyl)hydrazine derivatives, and how are they characterized?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between hydrazine and carbonyl-containing compounds. For example, phenylhydrazones can be prepared by reacting 2,4-dinitrophenylhydrazine with substituted aromatic aldehydes in ethanol under reflux (1.5–3 hours) . Characterization involves IR spectroscopy to confirm hydrazone formation (N–H and C=N stretches) and elemental analysis to verify purity . Crystallization and melting point determination are standard for assessing purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound-based compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, including aromatic proton environments and cyclohexyl substituents . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) (e.g., Rf values ) ensures purity. Elemental analysis (C, H, N) validates stoichiometric composition, with deviations <0.4% indicating high purity .

Q. How do reaction conditions influence the yield of hydrazine-mediated cycloadditions or cycloreversion steps?

  • Methodological Answer : Catalytic efficiency in hydrazine-mediated reactions depends on temperature, solvent polarity, and hydrazine structure. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (ΔG‡) in cycloreversion steps compared to [2.2.1]-analogs, improving yields in carbonyl–olefin metathesis . Optimized conditions include dichloromethane as a solvent at 40°C for cycloaddition and elevated temperatures (80°C) for cycloreversion .

Advanced Research Questions

Q. What computational strategies are used to predict the catalytic efficiency of bicyclic hydrazines in organic transformations?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways to identify rate-determining steps and transition states. For example, [2.2.2]-hydrazines reduce cycloreversion activation barriers by stabilizing transition states through enhanced orbital overlap, validated experimentally via kinetic studies . Computational screening of hydrazine substituents (e.g., cyclohexyl groups) can predict steric and electronic effects on reactivity .

Q. How do hydrazine derivatives interact with graphene oxide (GO) during reduction, and why are certain oxygen groups resistant to reduction?

  • Methodological Answer : Hydrazine selectively reduces epoxide groups on GO via nucleophilic attack, forming hydrazino alcohols, while hydroxyl, carbonyl, and carboxyl groups remain unaffected. Thermal treatment, however, facilitates dehydroxylation and decarbonylation. DFT studies show edge-bound epoxides form stable intermediates, stalling reduction, whereas interior epoxides react readily due to lower steric hindrance .

Q. What role does hydrazine play in modulating the thermophysical properties of rocket propellants, and how can these properties be experimentally quantified?

  • Methodological Answer : Hydrazine derivatives (e.g., ASCENT propellant) improve specific impulse (Isp) by 50% over traditional hydrazine, with reduced toxicity. Thermophysical properties (density, viscosity, thermal stability) are measured under controlled pressure and temperature using viscometers, differential scanning calorimetry (DSC), and high-pressure reactors. Natural convection experiments validate performance in simulated rocket engine conditions .

Q. How can hydrazine-based reagents improve the photocatalytic activity of semiconductor composites?

  • Methodological Answer : Hydrazine monohydrate acts as a structure-directing agent in hydrothermal synthesis. For MoSe2/CdS-CdSe composites, hydrazine controls phase modulation and active site density, enhancing hydrogen evolution rates. DFT identifies mixed-phase MoSe2 as highly active sites, with hydrazine optimizing charge carrier separation and reducing recombination .

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